3-Hydroxyfluorene

Endocrine Disruption In Vitro Toxicology Environmental Photoproducts

3-Hydroxyfluorene (9H-fluoren-3-ol, C13H10O, MW 182.22) is a monohydroxylated metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene, belonging to the fluorenes class of compounds. It is primarily recognized as a urinary biomarker for human exposure to PAHs.

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
CAS No. 6344-67-8
Cat. No. B047691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyfluorene
CAS6344-67-8
Synonyms3-Hydroxyfluorene;  NSC 51318;  9H-Fluoren-3-ol
Molecular FormulaC13H10O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)O)C3=CC=CC=C31
InChIInChI=1S/C13H10O/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8,14H,7H2
InChIKeyPVUBSZGNXLNTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyfluorene (CAS 6344-67-8): Sourcing Guide for a Differentiated PAH Biomarker Standard


3-Hydroxyfluorene (9H-fluoren-3-ol, C13H10O, MW 182.22) is a monohydroxylated metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene, belonging to the fluorenes class of compounds [1]. It is primarily recognized as a urinary biomarker for human exposure to PAHs . Unlike many in-class monohydroxyfluorene positional isomers, 3-hydroxyfluorene presents a unique combination of significant biological activity and specific physicochemical properties that dictate its role in analytical and toxicological studies [2].

Why 3-Hydroxyfluorene Cannot Be Substituted by Other Hydroxyfluorene Isomers in Analytical and Toxicological Workflows


Direct substitution with its closest isomers, 2-hydroxyfluorene or 9-hydroxyfluorene, is not scientifically valid due to critically divergent properties. While 3- and 2-hydroxyfluorene co-elicit significant estrogenic and dioxin-like activity, 9-hydroxyfluorene is inactive in the same assays [1]. For biomonitoring, 3-hydroxyfluorene exhibits a distinct exposure-response pattern in smokers, separating it from its isomers [2]. Furthermore, 3-hydroxyfluorene possesses a unique pKa of ~9.98, existing as a neutral molecule under physiological pH, which affects its membrane partitioning and analytical extraction behavior compared to congeners [3]. These quantitative differences in bioactivity, pharmacokinetics, and physicochemical behavior prove that these isomers are not interchangeable as reference standards.

Quantitative Differentiation Evidence for 3-Hydroxyfluorene (6344-67-8)


Comparative In Vitro Estrogenic and Dioxin-Like Activity Against Parent and Isomer Compounds

In a direct head-to-head assay, 3-hydroxyfluorene and 2-hydroxyfluorene both demonstrated significant estrogenic and dioxin-like activity at 3–30 μM, clearly differentiating them from the parent fluorene (weakly active) and 9-hydroxyfluorene (not active). This demonstrates that the position of the hydroxyl group critically determines the toxicological relevance of the photoproduct [1].

Endocrine Disruption In Vitro Toxicology Environmental Photoproducts

Differential Urinary Excretion Profiles Distinguishing Tobacco Smoke Exposure from 2-Hydroxyfluorene

A large-scale biomonitoring study (n=622) found that while 1-hydroxyfluorene showed the highest smoker/non-smoker discrimination, 3- and 2-hydroxyfluorenes formed the next most discriminatory group. This specific rank-order of hydroxyfluorene isomers demonstrates that 3-hydroxyfluorene provides a distinct quantitative contribution to a tobacco smoke exposure index [1]. The half-life of 3-hydroxyfluorene is reported to be <10 h, similar to other PAH metabolites but with a unique kinetic profile compared to 1-hydroxyfluorene [1].

Biomonitoring Tobacco Smoke Exposure Human Pharmacokinetics

Distinct Physicochemical Profile: pKa and Lipophilicity Relative to 9-Hydroxyfluorene

3-Hydroxyfluorene is a very weak acid with a pKa of approximately 9.98, meaning it exists almost entirely as the neutral species at physiological pH [1]. Combined with a high logP of 3.45, this dictates a significantly different extraction and chromatographic behavior compared to the more polar 9-hydroxyfluorene (logP ~2.66) [2].

Physicochemical Property Bioavailability Prediction Extraction Method Development

Divergent Synthetic Utility: A Precursor for 3-Hydroxyfluorene Derivatives via a Specific Iodine-Mediated Pathway

A divergent synthesis strategy leverages an iodine-mediated reaction from ortho-alkynylarylketones to form a common indenone intermediate. From this intermediate, the reaction can be directed under basic conditions to specifically yield 3-hydroxyfluorene derivatives, while treatment with an ammonium salt yields 4-azafluorene products. This synthetic pathway is specific to the 3-hydroxyfluorene scaffold, and its formation is dependent on the basic condition, contrasting with the nitrogen-containing analog pathway [1].

Organic Synthesis Intermediate Divergent Methodology

Quantitative Baseline Urinary Concentrations for Population-Level Biomonitoring

A NHANES-based study establishes the geometric mean urinary concentration for 3-hydroxyfluorene at 93.68 ng/L (95% CI: 90.14-97.37), creatinine-corrected to 102.27 ng/L. This provides a quantitative baseline, showing that 3-hydroxyfluorene levels are consistently lower than those of 2-hydroxyfluorene (224.08 ng/L) in the general population. This differential is critical for distinguishing background exposure from a specific source [1].

Human Biomonitoring Reference Range Exposure Assessment

HPLC-FLD Method Validation: Achievable Sensitivity for 3-Hydroxyfluorene Quantification

A validated HPLC-fluorescence detection method for monohydroxy PAHs in human urine demonstrated that 3-hydroxyfluorene can be reliably quantified with method limits of detection (LODs) in the range of 2.3 fmol to 2.2 pmol per injection. The method, which included enzymatic hydrolysis and dual-SPE cleanup, provided good linearity (r² from 0.996 to 0.999) and repeatability, confirming 3-hydroxyfluorene's suitability as a robust analytical target [1].

Analytical Chemistry HPLC-FLD Method Validation

Optimal Application Scenarios for Procuring 3-Hydroxyfluorene (6344-67-8)


Reference Standard for In Vitro Toxicology Screening of PAH Photoproducts

Indispensable as a primary active standard for laboratories screening the estrogenic and dioxin-like potential of PAH-contaminated water samples. The evidence shows 3-hydroxyfluorene is a significant contributor to the biological activity of fluorene photodegradation mixtures, unlike the inactive 9-isomer [1]. Procuring this specific isomer is mandatory for any assay designed to identify and quantify the toxicological burden of these degradation products.

Independent Biomarker in Multiplexed Tobacco Smoke Exposure Panels

For epidemiological studies quantifying tobacco smoke exposure, 3-hydroxyfluorene is a necessary and analytically resolvable biomarker. It demonstrates an independent kinetic profile and population baseline concentration distinctly different from 1- and 2-hydroxyfluorene [2]. Inclusion of its reference standard allows for accurate deconvolution of isomeric signals in LC-MS/MS analysis, which is impossible with a single isomer.

Essential Intermediate for Divergent Synthesis of Fluorene-Based Derivatives

Critical procurement for synthetic chemistry groups utilizing the iodine-mediated divergent pathway from ortho-alkynylarylketones. The synthesis of specific 3-hydroxyfluorene-derived scaffolds, which are inaccessible through other isomers, relies on this specific reagent's unique reactivity under basic conditions [3]. Substitution with 2- or 9-hydroxyfluorene would lead to a different synthetic outcome or failed reaction.

Calibration and Validation Standard for GC-MS/MS and HPLC-FLD Methods

Necessary for analytical labs developing or running validated methods (e.g., NIOSH, NHANES) for urinary OH-PAHs. The validated, low-femtomolar sensitivity of HPLC-FLD methods [4] and specific GC-MS/MS transitions for this isomer [5] require a high-purity standard of 3-hydroxyfluorene to ensure accurate quantitation and to prevent cross-talk from 2- and 9-hydroxyfluorene.

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